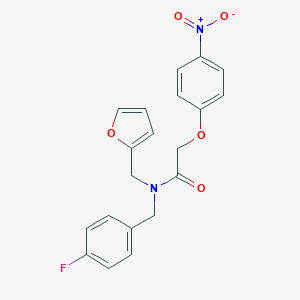![molecular formula C13H14N6O5 B254531 5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one, also known as EMIT, is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. EMIT belongs to the class of triazine compounds and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one is not fully understood, although several studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one is its potent cytotoxicity against cancer cells, which makes it a promising candidate for drug development. However, this compound also exhibits some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one, including the development of novel drug delivery systems to improve its solubility and efficacy in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one can be synthesized using a variety of methods, including the condensation of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with ethyl 3-ethoxy-5-nitro-4-oxocyclohex-2-enecarboxylate, followed by the reaction with hydrazine hydrate and sodium acetate. The resulting product can be further purified using column chromatography to obtain pure this compound.
Scientific Research Applications
5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and antiviral agent. Several studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antifungal activity against Candida albicans and Aspergillus niger, as well as antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
Molecular Formula |
C13H14N6O5 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H14N6O5/c1-3-24-10-5-8(4-9(11(10)20)19(22)23)6-14-17-12-7(2)16-18-13(21)15-12/h4-6,14H,3H2,1-2H3,(H2,15,17,18,21)/b8-6+ |
InChI Key |
SMDULJYZRVXNRX-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC1=C/C(=C/NNC2=NC(=O)NN=C2C)/C=C(C1=O)[N+](=O)[O-] |
SMILES |
CCOC1=CC(=CNNC2=NC(=O)NN=C2C)C=C(C1=O)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=CNNC2=NC(=O)NN=C2C)C=C(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254467.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)

![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
![N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
![N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B254489.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)